Cas no 113558-15-9 (Baohuoside I)

Baohuoside I is a bioactive flavonoid glycoside primarily derived from Epimedium species, known for its potential pharmacological properties. It exhibits notable anti-inflammatory, antioxidant, and osteogenic activities, making it a compound of interest in research on bone health and metabolic disorders. Its molecular structure allows for interactions with cellular signaling pathways, particularly those involving NF-κB and BMP-2, which are relevant to inflammation and bone formation. Baohuoside I is characterized by high purity and stability, ensuring reliable performance in experimental applications. Its low cytotoxicity further enhances its suitability for in vitro and in vivo studies. This compound is widely utilized in pharmacological and biochemical research.
Baohuoside I structure
Baohuoside I structure
Product Name:Baohuoside I
CAS No:113558-15-9
MF:C27H30O10
MW:514.5211
MDL:MFCD15071140
CID:94933
Update Time:2026-03-26

Baohuoside I Chemical and Physical Properties

Names and Identifiers

    • baohuoside I
    • 3,5,7-Trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
    • 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranosideohuside I
    • Icariin II
    • Icariside II
    • 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
    • IcarisidII
    • 2h44
    • Anhydroicaritin
    • Baohuoside-I
    • Icariin-II
    • Icariside-II
    • Baohuside I
    • 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • [ "Baohuoside I" ]
    • Icarisid
    • Baohuoside-1
    • Baohuoside I(Icariside II)
    • Baohuoside I Baohuside I
    • 5,7-Dihydroxy-4'-methoxy-8-prenyl-3-(α-L-rhamnopyranosyloxy)flavone
    • Icarisid II
    • Baohuoside I Icariside II
    • Baohuoside I, 98%, from Aceranthus sagittatus S. et Z.
    • Icarlin II
    • Baohuoside I;
    • Icarisid II;
    • C27H30O10
    • anhydroicaritin-3-O-alpha-L-rhamnopyranoside
    • N2538
    • Y0106
    • Baohuoside 1
    • 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 3,5,7-trihydroxy-4'-methoxy-8-prenylflavone-3-O-alpha-L-rhamnopyranoside
    • 3,5,7-trihydroxy-4'-methoxy-8-prenylflavone-3-O-rhamnopyranoside
    • Baohuoside I
    • MDL: MFCD15071140
    • Inchi: 1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
    • InChI Key: NGMYNFJANBHLKA-LVKFHIPRSA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C2OC=1C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])O[H])=O

Computed Properties

  • Exact Mass: 514.18400
  • Monoisotopic Mass: 514.183897
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 874
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 155
  • Molecular Weight: 514.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.46
  • Melting Point: No data available
  • Boiling Point: 759.4°Cat760mmHg
  • Flash Point: 253.8°C
  • Refractive Index: 1.666
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(62.19 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 159.05000
  • LogP: 2.59480

Baohuoside I Customs Data

  • HS CODE:29329990

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Baohuoside I Production Method

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Amadis Chemical Company Limited
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Purity:≥98%
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Baohuoside I Spectrogram

LC-MS
LC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Baohuoside I

Baohuoside I (CAS No. 113558-15-9): A Comprehensive Overview of Its Biochemical Significance and Recent Research Developments

Baohuoside I, a naturally occurring compound identified by the chemical designation CAS No. 113558-15-9, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and multifaceted biological activities. This compound, isolated primarily from traditional medicinal plants, belongs to the flavonoid family, a class of molecules renowned for their therapeutic potential. The systematic name Baohuoside I reflects its origin and chemical composition, underscoring its importance in natural product research. Over the years, extensive studies have been conducted to elucidate its molecular mechanism, pharmacological effects, and potential applications in drug development.

The structural elucidation of Baohuoside I has been a cornerstone in understanding its biochemical interactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in determining its precise molecular formula and three-dimensional structure. These studies reveal that Baohuoside I possesses a characteristic flavonoid backbone with hydroxyl and glycosidic functional groups, which contribute to its solubility and reactivity. The presence of these functional groups also imparts various pharmacological properties, making it a promising candidate for therapeutic intervention.

Recent research has focused on the pharmacological profile of Baohuoside I, particularly its role as an antioxidant, anti-inflammatory, and anticancer agent. Studies have demonstrated that Baohuoside I can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant activity is attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage. Additionally, Baohuoside I has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects make it a potential therapeutic agent for chronic inflammatory diseases.

The anticancer properties of Baohuoside I have also been extensively studied. Preclinical investigations have revealed that Baohuoside I can induce apoptosis in various cancer cell lines by activating caspase-dependent and caspase-independent pathways. It has been observed to disrupt cancer cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Furthermore, Baohuoside I exhibits significant anti-metastatic activity by inhibiting the invasion and migration of cancer cells. These findings suggest that Baohuoside I could be a valuable component in developing novel chemotherapeutic strategies for treating cancer.

Another area of interest in the study of Baohuoside I is its neuroprotective effects. Emerging evidence suggests that Baohuoside I can protect against neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have shown that Baohuoside I can cross the blood-brain barrier, making it an effective candidate for treating central nervous system disorders. It has been demonstrated to reduce amyloid-beta plaques and tau protein aggregation, which are hallmark features of AD. Additionally, Baohuoside I can attenuate oxidative stress and inflammation in neurons, thereby protecting against neurotoxicity associated with PD.

The pharmacokinetic profile of Baohuoside I is another critical aspect that has been thoroughly investigated. Absorption studies indicate that Baohuoside I is well-absorbed following oral administration but exhibits relatively low bioavailability due to rapid metabolism by cytochrome P450 enzymes. However, research efforts are ongoing to enhance its bioavailability through structural modifications or formulation innovations. For instance, encapsulation techniques have been explored to improve drug delivery efficiency and target specificity.

The synthetic chemistry of Baohuoside I has also seen significant advancements. Total synthesis approaches have been developed to produce analogs with enhanced pharmacological properties while maintaining structural integrity. These synthetic strategies not only provide insights into the biosynthetic pathways but also enable the production of large quantities for preclinical and clinical studies. Additionally, biotechnological methods such as cell culture systems have been employed to optimize the production of Baohuoside I, ensuring sustainable sourcing.

Ethical considerations in the use of Baohuoside I are also important from a regulatory perspective. Regulatory agencies require comprehensive toxicological studies to assess its safety profile before clinical trials can commence. These studies include acute toxicity tests, chronic toxicity evaluations, genotoxicity assessments, and carcinogenicity studies. Ensuring compliance with regulatory guidelines is crucial for the safe translation of preclinical findings into clinical applications.

The future directions for research on Baohuoside I are promising and multifaceted. Combination therapy approaches involving Baohuoside I with other chemotherapeutic agents are being explored to enhance treatment efficacy while minimizing side effects. Furthermore, personalized medicine strategies are being developed to tailor therapeutic regimens based on individual patient profiles using genetic biomarkers associated with drug response.

In conclusion, Baohuoside I (CAS No. 113558-15-9) represents a significant advancement in natural product research with diverse biochemical activities ranging from antioxidant and anti-inflammatory effects to anticancer and neuroprotective properties. The ongoing research efforts aimed at elucidating its molecular mechanisms, optimizing its pharmacokinetic profile, and developing novel therapeutic applications underscore its potential as a valuable pharmaceutical agent.

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Amadis Chemical Company Limited
(CAS:113558-15-9)Baohuoside I
A894345
Purity:99%
Quantity:1g
Price ($):253.0
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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:113558-15-9)BaohuosideII
CRN0555
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
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